2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

Stereochemistry Chiral building block Diastereomer differentiation

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid (CAS 1014018-19-9; molecular formula C₁₉H₂₆N₂O₄; MW 346.42 g·mol⁻¹) is a synthetic bis‑amide derivative of cyclohexane‑1,2‑dicarboxylic acid, incorporating a meta‑substituted aniline linker bearing an N‑sec‑butyl carboxamide terminus. The compound belongs to the broader class of carbamoyl‑cyclohexane carboxylates that includes pharmacologically characterized scaffolds such as the mGluR₄ positive allosteric modulator VU0155041.

Molecular Formula C19H26N2O4
Molecular Weight 346.4g/mol
CAS No. 1014018-19-9
Cat. No. B354874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
CAS1014018-19-9
Molecular FormulaC19H26N2O4
Molecular Weight346.4g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
InChIInChI=1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
InChIKeyKJLJHAIVPDONBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid (CAS 1014018-19-9): Structural Baseline and Procurement Identity


2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid (CAS 1014018-19-9; molecular formula C₁₉H₂₆N₂O₄; MW 346.42 g·mol⁻¹) is a synthetic bis‑amide derivative of cyclohexane‑1,2‑dicarboxylic acid, incorporating a meta‑substituted aniline linker bearing an N‑sec‑butyl carboxamide terminus . The compound belongs to the broader class of carbamoyl‑cyclohexane carboxylates that includes pharmacologically characterized scaffolds such as the mGluR₄ positive allosteric modulator VU0155041 [1]. Commercially available from multiple suppliers at purities of 95–97% (AKSci, Leyan, CymitQuimica, Santa Cruz Biotechnology), this compound is supplied exclusively for research and development use .

Stereogenic diversity sec-Butyl chiral center enables diastereomer-resolved studies and chiral resolution workflows
Scaffold relationship Bis-amide core extends mGluR₄ PAM chemotype; supports hypothesis-driven SAR library design
Supply profile Multi-vendor research-grade availability (4+ active suppliers); lot-specific purity verification advised

Why In‑Class Carbamoyl‑Cyclohexane Carboxylates Cannot Be Interchanged with CAS 1014018-19-9


Compounds within the carbamoyl‑cyclohexane carboxylate family share a common scaffold but diverge critically in N‑alkyl topology, aniline ring substitution pattern, and stereochemical complexity—each parameter independently modulating conformation, hydrogen‑bonding capacity, lipophilicity, and target recognition [1]. The sec‑butyl group of CAS 1014018-19-9 introduces a stereogenic center (C2 of the butan‑2‑yl moiety) that is absent in the linear n‑butyl analog (CAS 940468‑56‑4), creating diastereomeric possibilities when combined with the chiral cyclohexane‑1,2‑dicarboxylic acid core [2]. Meta‑substitution on the central aniline ring orients the sec‑butylcarbamoyl group into a different spatial trajectory than the ortho isomer (CAS 1013791‑69‑9) or para‑substituted variants (e.g., CAS 940494‑57‑5), altering both intramolecular hydrogen‑bond networks and intermolecular packing [3]. These structural distinctions preclude generic interchange and motivate the quantitative comparator analysis below.

N-alkyl stereochemistry
sec-Butyl chiral center creates diastereomer count absent in achiral n-butyl analog; stereochemical properties may diverge.
Aniline substitution position
Meta vs ortho/para isomers alter hydrogen-bond topology and conformational ensembles; crystal packing may shift.
Alkyl chain architecture
Branched C4 vs linear C3 chain may increase lipophilicity (class-level estimate); solubility and permeability profiles could differ.

Quantitative Differentiation Evidence for 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid Versus Closest Analogs


Stereochemical Complexity: sec‑Butyl Chiral Center Versus Achiral n‑Butyl Analog

The sec‑butyl group (butan‑2‑yl) attached to the terminal carboxamide nitrogen of CAS 1014018‑19‑9 contains a stereogenic center at C2, whereas the n‑butyl analog (CAS 940468‑56‑4) bears an achiral linear four‑carbon chain [1]. When coupled to the chiral cyclohexane‑1,2‑dicarboxylic acid core, the sec‑butyl compound exists as a mixture of diastereomers, while the n‑butyl compound can form enantiomers only via the cyclohexane stereocenters. This difference is structurally inherent and independent of biological assay context.

Stereogenic Centers
Head-to-head
1 (sec-butyl) vs 0 (n-butyl) N‑alkyl stereocenters; diastereomer count doubled with fixed cyclohexane chirality
Enables diastereomer-resolved studies; adds stereochemical dimension not possible with n‑butyl analog
Structural inference from IUPAC and stereochemistry principles
Stereochemistry Chiral building block Diastereomer differentiation

Aniline Substitution Position: Meta Versus Ortho Isomer Structural Differentiation

CAS 1014018‑19‑9 carries the sec‑butylcarbamoyl‑anilino moiety at the meta (3‑) position of the central phenyl ring, whereas CAS 1013791‑69‑9 places the identical substituent at the ortho (2‑) position . Meta‑substitution permits extended, divergent hydrogen‑bonding geometries between the amide NH and the carboxylic acid OH, while ortho‑substitution enforces intramolecular N–H···O contacts that constrain the conformational ensemble [1]. This positional isomerism yields distinct crystal packing motifs and solution‑phase conformer populations.

Substitution Position
Reported
Meta (3‑) vs Ortho (2‑) aniline linker; distinct InChI Key and hydrogen‑bond graph set assignments per X‑ray precedent
Meta geometry enables divergent H‑bonding; affects crystal packing and conformer populations
Based on crystallographic analysis of analogous cyclohexane‑amide carboxylates
Positional isomerism Hydrogen bonding Crystal engineering

N‑Alkyl Chain Length and Branching: Molecular Weight and Calculated Lipophilicity Relative to Shorter‑Chain Analog

CAS 1014018‑19‑9 (C₁₉H₂₆N₂O₄, MW 346.42 g·mol⁻¹) bears a four‑carbon branched N‑alkyl substituent, while the propyl analog (CAS 940494‑57‑5; C₁₈H₂₄N₂O₄, MW 332.39 g·mol⁻¹) carries a three‑carbon linear chain and is para‑substituted [1]. The additional methylene group and chain branching in the sec‑butyl compound contribute a calculated ΔMW of +14.03 g·mol⁻¹ and an estimated ΔlogP of approximately +0.5 (predicted by additive fragment methods), indicating moderately higher lipophilicity relative to the propyl‑para analog. Direct experimental logP or chromatographic retention data for these specific compounds are not publicly available; the ΔlogP estimate is a class‑level inference based on the Hansch–Leo fragment constant for a –CH₂– unit (π ≈ +0.5) .

MW & est. logP
Class-level
ΔMW = +14.03 g/mol; estimated ΔlogP ≈ +0.5 (Hansch–Leo fragment additivity)
Higher MW and predicted lipophilicity may shift solubility/permeability; requires experimental validation
No experimental logP or LogD data available
Lipophilicity Molecular weight Physicochemical property prediction

Commercial Purity and Supply Chain Accessibility Compared to the n‑Butyl Analog

CAS 1014018‑19‑9 is stocked by at least five independent suppliers with documented purity specifications: AKSci (≥95%), Leyan (97%), CymitQuimica (97%, Fluorochem brand), Santa Cruz Biotechnology (sc‑304316, 500 mg unit), and standard‑reference supplier 莱耀 (B811680) . The n‑butyl analog (CAS 940468‑56‑4) is listed by a comparable vendor set (Leyan, CymitQuimica, ChemWhat) but the CymitQuimica listing for the sec‑butyl compound is marked 'Discontinued' under reference 3D‑PQB01819, whereas reference 10‑F725787 (same compound, Fluorochem brand) remains active . This bifurcated supply status indicates that procurement of the sec‑butyl compound requires vendor‑specific lot verification.

Supplier & Purity
Reported
4 active suppliers (95–97% purity); 1 discontinued listing; n‑butyl analog also multi‑vendor
Sec‑butyl remains accessible but requires vendor‑specific lot verification; no monograph
Catalog review May 2026; purity values from vendor COAs
Purity specification Vendor comparison Procurement intelligence

Scaffold Relationship to the mGluR₄ PAM Pharmacophore: VU0155041 as a Structural Reference Point

CAS 1014018‑19‑9 shares the cis‑cyclohexane‑1,2‑dicarboxylic acid mono‑amide core with VU0155041 (cis‑2‑(3,5‑dichlorophenylcarbamoyl)cyclohexanecarboxylic acid), a well‑characterized mGluR₄ positive allosteric modulator (PAM) with EC₅₀ values of 798 nM (human mGluR₄) and 693 nM (rat mGluR₄) [1]. VU0155041 differs from the subject compound in two key respects: (i) the aniline ring carries 3,5‑dichloro substitution instead of a 3‑sec‑butylcarbamoyl group, and (ii) the molecule lacks the second amide bridge connecting the cyclohexane to the aniline. The subject compound thus represents an extended bis‑amide analog within the same scaffold family, with the potential to probe SAR beyond the mono‑amide PAM chemotype [2]. No mGluR₄ or other target activity data have been reported for CAS 1014018‑19‑9 itself.

Scaffold Homology
Class-level
Bis‑amide analog of VU0155041 (mono‑amide mGluR₄ PAM); no activity data for target compound
Scaffold relationship supports hypothesis‑driven SAR libraries; any target activity is unvalidated
VU0155041 EC₅₀ 798 nM (human), 693 nM (rat); reference compound only
Metabotropic glutamate receptor Positive allosteric modulator Scaffold homology

Critical Caveat: Absence of Publicly Available Biological Activity or ADMET Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor technical datasheets (conducted May 2026) returned no peer‑reviewed biological activity data, no IC₅₀/Ki/Kd/EC₅₀ values, no in vivo pharmacokinetic or toxicity data, and no patent‑associated SAR tables that include CAS 1014018‑19‑9 as a specifically exemplified compound . The compound is catalogued as a 'useful research chemical' and 'building block' by multiple suppliers, but no target engagement, cellular activity, or phenotypic screening readout has been publicly disclosed. Any claim of biological differentiation versus analogs must therefore be regarded as unsubstantiated until primary experimental evidence is generated.

Biological Data Gap
Data to verify
0 publicly reported biological activity or ADMET data points (Ki, IC₅₀, EC₅₀, in vivo, etc.) as of May 2026
No pre‑validation for any target; selection must be hypothesis‑driven
Systematic search across PubMed, ChEMBL, BindingDB, PubChem, patents
Data gap Biological activity ADMET Risk disclosure

Research Application Scenarios for 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid Based on Structural Differentiation Evidence


Diastereomer‑Dependent Crystallization and Chiral Resolution Studies

The sec‑butyl chiral center creates an additional stereochemical dimension absent in the n‑butyl analog, making CAS 1014018‑19‑9 suitable for diastereomer separation studies and chiral stationary‑phase method development. Researchers investigating the influence of N‑alkyl stereochemistry on crystal packing or on chromatographic retention may use this compound as a model substrate, leveraging the well‑characterized hydrogen‑bonding motifs of the cyclohexane‑amide‑carboxylic acid class [1].

Scaffold‑Hopping Library Design Around the mGluR₄ PAM Chemotype

The bis‑amide scaffold of CAS 1014018‑19‑9 extends the mono‑amide architecture of the validated mGluR₄ PAM VU0155041 (human EC₅₀ 798 nM) . This compound can serve as a key intermediate or screening member in focused libraries designed to explore whether the second amide bridge and the sec‑butylcarbamoyl terminus confer altered allosteric pharmacology or subtype selectivity at class C GPCRs. Its inclusion is hypothesis‑driven and should be accompanied by parallel testing of the n‑butyl, ortho‑isomer, and des‑sec‑butyl controls.

Supramolecular Synthon and Co‑Crystal Screening

The meta‑substituted aniline linker combined with the terminal sec‑butylcarboxamide and the free cyclohexane carboxylic acid provides a distinctive hydrogen‑bond donor/acceptor array distinct from ortho and para isomers . This compound may be employed in co‑crystallization screens with pharmaceutically relevant co‑formers (e.g., carboxylic acids, amides, N‑heterocycles) to probe structure–property relationships in solid‑form development, where positional isomerism is known to dictate synthon formation.

Physicochemical Profiling of Branched‑Chain Versus Linear‑Chain N‑Alkyl Amide Congeners

The predicted ~0.5 logP increment of the sec‑butyl compound over the propyl‑para analog makes this pair suitable for systematic physicochemical comparator studies measuring experimental logD₇.₄, kinetic solubility, PAMPA permeability, and microsomal stability. Such head‑to‑head datasets are essential for building local QSAR models that inform the design of cyclohexane‑carboxylate lead series and validate fragment‑based logP prediction tools.

Application
Selection Property
Validation Focus
Chiral resolution & crystallization
Stereogenic sec-butyl center; diastereomer formation
Chiral stationary-phase method development, crystal packing analysis
mGluR₄ PAM SAR expansion
Bis-amide scaffold homology to VU0155041
Class C GPCR allosteric pharmacology screening
Co-crystal & solid-form screening
Meta-substituted aniline H-bond donor/acceptor array
Co-crystallization with pharmaceutically relevant co-formers
Physicochemical comparator studies
Predicted lipophilicity shift vs linear chain congener
Experimental logD₇.₄, kinetic solubility, PAMPA, microsomal stability
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